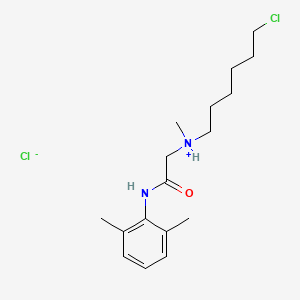
Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a chlorohexyl group, a methylamino group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride typically involves multiple steps, including the introduction of the chlorohexyl group, the formation of the methylamino group, and the attachment of the dimethylphenyl group. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride include other acetamide derivatives with different substituents on the hexyl, methylamino, or phenyl groups. Examples include:
- Acetamide, 2-((6-bromohexyl)methylamino)-N-(2,6-dimethylphenyl)-
- Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,4-dimethylphenyl)-
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
25027-87-6 |
|---|---|
Fórmula molecular |
C17H28Cl2N2O |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
6-chlorohexyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-14-9-8-10-15(2)17(14)19-16(21)13-20(3)12-7-5-4-6-11-18;/h8-10H,4-7,11-13H2,1-3H3,(H,19,21);1H |
Clave InChI |
QOSXMBPXJOHUGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


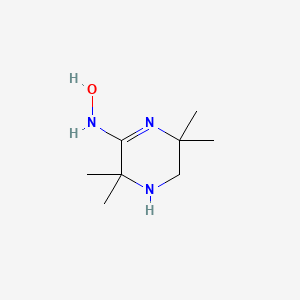
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)


![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)
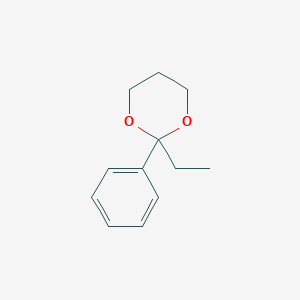
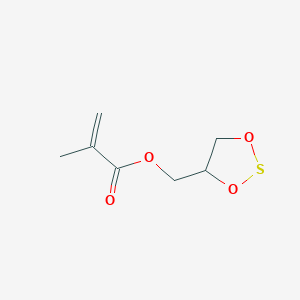
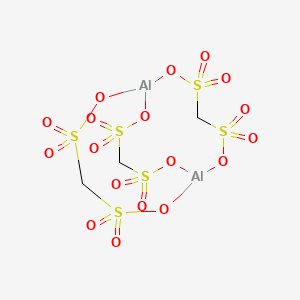
palladium(II)]](/img/structure/B13761924.png)

![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)


